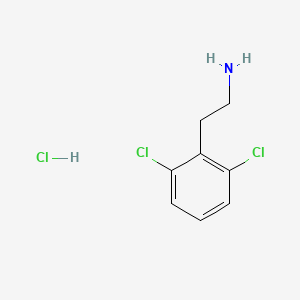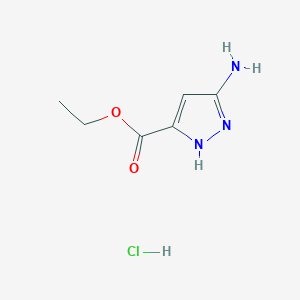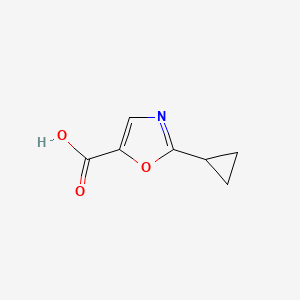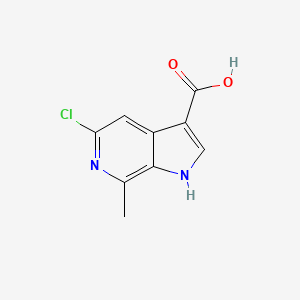
2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride
Overview
Description
“2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride”, also known as DPEA hydrochloride, is a chemical compound with a molecular formula of C8H10Cl2N. It has a molecular weight of 226.53 .
Molecular Structure Analysis
The InChI code for “2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride” is1S/C8H9Cl2N.ClH/c9-7-2-1-3-8 (10)6 (7)4-5-11;/h1-3H,4-5,11H2;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Scientific Research Applications
Environmental Impact and Toxicology
Studies on similar chlorinated compounds, such as DDT and its metabolites (DDE and DDD), have highlighted their roles as endocrine disruptors in humans and wildlife, with implications for reproductive and immune systems. The persistence and bioaccumulation of these compounds through the food chain due to their lipophilic properties have been a concern (Burgos-Aceves et al., 2021). Furthermore, chlorophenols and their moderate to high persistence in the environment underscore the need for assessing their toxic effects on aquatic life and their potential for bioaccumulation (Krijgsheld & Gen, 1986).
Synthesis and Structural Properties
Research on the synthesis of novel compounds via reactions involving chlorinated entities has been documented, with studies exploring the formation of thiazolidin-4-ones through reactions of chloral with substituted anilines (Issac & Tierney, 1996). Such synthetic routes contribute to the development of new chemical entities with potential applications in medicinal chemistry and material sciences.
Bioremediation and Environmental Remediation
The persistence of chlorinated compounds like DDT in the environment has led to research into bioremediation techniques to degrade these pollutants effectively. Studies have explored the role of microbial activity in transforming DDT, highlighting co-metabolic processes involving dechlorination and ring cleavage mechanisms (Foght et al., 2001). This research suggests the potential for applying similar enzymatic strategies to degrade related chlorinated compounds, thereby mitigating their environmental impact.
properties
IUPAC Name |
2-(2,6-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-3-8(10)6(7)4-5-11;/h1-3H,4-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDJLKXCGDQOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-aminospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1453005.png)
![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylmethanamine dihydrochloride](/img/structure/B1453011.png)





![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)



